molecular formula C20H18BrN B1594745 n,n-Dibenzyl-4-bromoaniline CAS No. 65145-14-4

n,n-Dibenzyl-4-bromoaniline

Cat. No.: B1594745
CAS No.: 65145-14-4
M. Wt: 352.3 g/mol
InChI Key: RSFLPIGKWXARAL-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-bromoaniline: is an organic compound with the molecular formula C20H18BrN and a molecular weight of 352.27 g/mol . It is characterized by a benzene ring substituted with a bromine atom at the para position and two benzyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

N,N-dibenzyl-4-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN/c21-19-11-13-20(14-12-19)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFLPIGKWXARAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301308
Record name n,n-dibenzyl-4-bromoaniline
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Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65145-14-4
Record name N-(4-Bromophenyl)-N-(phenylmethyl)benzenemethanamine
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Record name 65145-14-4
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Record name n,n-dibenzyl-4-bromoaniline
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Record name 65145-14-4
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzyl bromide in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) and heated to 80°C for about 5 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-4-bromoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as in acetone can be used to replace the bromine atom with iodine.

    Oxidation Reactions: Oxidizing agents like can be used under acidic conditions.

    Reduction Reactions: Reducing agents such as can be employed under mild conditions.

Major Products Formed:

    Substitution Reactions: Products like .

    Oxidation Reactions: Products like .

    Reduction Reactions: Products like .

Scientific Research Applications

N,N-Dibenzyl-4-bromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-4-bromoaniline involves its interaction with molecular targets through its functional groups. The bromine atom and benzyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species .

Comparison with Similar Compounds

  • N,N-Dibenzyl-3-bromoaniline
  • 4-Bromo-N,N-dimethylaniline
  • 4-Bromo-N,N-diethylaniline

Biological Activity

N,N-Dibenzyl-4-bromoaniline is an organic compound with the molecular formula C20H18BrNC_{20}H_{18}BrN and a molecular weight of 352.27 g/mol. It features a bromine atom at the para position of an aniline ring, which is further substituted with two benzyl groups at the nitrogen atom. This structural arrangement allows it to participate in various chemical reactions and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-bromoaniline with benzyl bromide in the presence of a base such as sodium carbonate. The reaction is generally conducted in dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours.

Chemical Reactions

This compound can undergo various types of reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups.
  • Oxidation and Reduction Reactions : Modifications to the oxidation state of the nitrogen atom can occur, influencing its biological activity.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that compounds derived from 4-bromoaniline exhibit significant antibacterial activity against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. Although direct studies on this compound are lacking, its structural analogs have demonstrated promising results in inhibiting bacterial growth .
  • Mechanism of Action : The compound's mechanism likely involves interactions with biological targets through its functional groups. The bromine atom and benzyl groups enhance its reactivity, potentially allowing it to bind effectively to microbial enzymes or receptors.
  • Comparative Analysis with Similar Compounds :
    Compound NameStructure FeaturesUnique Aspects
    N,N-Dibenzyl-2-bromoanilineBromine at ortho positionDifferent reactivity due to bromine positioning
    N,N-Dimethyl-4-bromoanilineMethyl groups instead of benzylVariation in steric hindrance
    N,N-Diethyl-4-bromoanilineEthyl groups replacing benzylAltered solubility and potential biological activity
    4-BromobenzamideAmide functional group instead of amineDifferent reactivity patterns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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